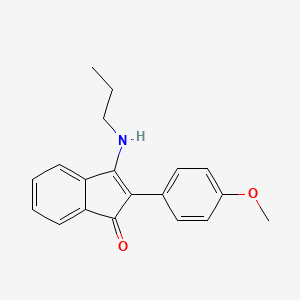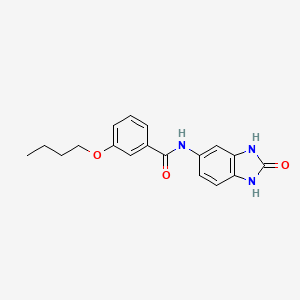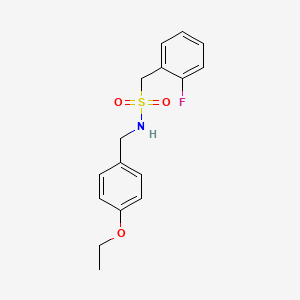![molecular formula C13H16F2N4O B4630860 N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)
N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Descripción general
Descripción
The compound belongs to the broader class of pyrazolo[1,5-a]pyrimidines, a category known for its diverse chemical reactions, physical properties, and potential biological activities. Such compounds are synthesized and analyzed for various applications, including medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applicability.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and similar heterocyclic compounds often involves multi-component reactions, employing hybrid catalysts including organocatalysts, metal catalysts, and green solvents. These methodologies facilitate the development of diverse derivatives with potential for wide-ranging applications (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Molecular structure analysis of pyrazolo[1,5-a]pyrimidines underscores the importance of regio-orientation and regioselectivity in their synthesis. Studies have illuminated the structural intricacies of such compounds, guiding the synthesis of novel derivatives with desired properties (Mohamed & Mahmoud, 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]pyrimidines highlight their reactivity and the formation of diverse bioactive molecules. Research has detailed synthetic strategies and biological properties of these compounds, emphasizing their utility in drug development (Cherukupalli et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidines and similar compounds are influenced by their molecular structure and substituents. Analysis of these properties is crucial for understanding their stability, solubility, and overall behavior in different environments.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidines, including their reactivity, functional group transformations, and interactions with biological targets, are central to their application in medicinal chemistry. Studies often focus on optimizing these properties to enhance biological activity and selectivity (Rashid et al., 2021).
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Structural Diversity The study of pyrazolo[1,5-a]pyrimidine derivatives has led to regioselective synthesis methods that offer diverse structural modifications. For example, research into 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides reveals tunable regioselectivity in N-alkylation, leading to various derivatives with potential biological activities. This structural diversity opens avenues for developing new compounds with targeted properties for scientific research applications (Drev et al., 2014).
Building Blocks for Synthesis with Antitumor and Antimicrobial Activities Compounds within the pyrazolo[1,5-a]pyrimidine framework serve as key intermediates for synthesizing molecules with significant antitumor and antimicrobial activities. Novel syntheses using enaminones highlight the utility of pyrazolo[1,5-a]pyrimidine derivatives in creating biologically active molecules, demonstrating their importance in medicinal chemistry and drug discovery efforts (Riyadh, 2011).
Antimicrobial Activity of Derivatives The synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides shows that these compounds exhibit antimicrobial activity, indicating their potential as antimicrobial agents. This activity underscores the importance of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial therapies (Гейн et al., 2010).
Fluorescent Probes for Biological and Environmental Detection Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores, which could serve as fluorescent probes. These compounds exhibit large Stokes shifts and high fluorescence intensity, making them useful for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Heterocyclic Chemistry and Drug Development The broad application of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds with antifungal, antiviral, and anticancer activities highlights their significance in heterocyclic chemistry and drug development. These derivatives offer a versatile scaffold for developing new therapeutic agents with diverse biological activities (Saxena et al., 1990).
Propiedades
IUPAC Name |
N-butan-2-yl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O/c1-4-7(2)18-13(20)9-6-16-19-10(11(14)15)5-8(3)17-12(9)19/h5-7,11H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIDICCEUXPXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)
![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)
![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)
![1-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4630816.png)
![methyl 2-{[(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4630820.png)

![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)
![2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)
![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)